2-[4-(Methylamino)oxan-4-yl]ethan-1-ol
Description
Historical Context and Significance of Tetrahydropyran (B127337) (Oxane) Derivatives in Chemical Research
The tetrahydropyran (THP) ring, known systematically as oxane, is a six-membered heterocyclic ether that is a cornerstone of organic chemistry. google.com This scaffold is not a recent curiosity; it is a recurring motif in a vast array of natural products, underscoring its evolutionary selection for biological relevance. rsc.orgcdhfinechemical.com The tetrahydropyran ring system is the core of pyranose sugars, such as glucose, which are fundamental to life. google.com Its presence extends to complex metabolites and marine natural products like palytoxin (B80417) and maitotoxin, as well as important drug molecules including erythromycin (B1671065) and dihydrostreptomycin. rsc.org More recent examples of natural products featuring the THP skeleton include the anti-inflammatory agent cryptoconcatone H and the anti-osteoporotic compound diospongin B. nih.gov
The prevalence of the oxane ring in biologically significant molecules has made it an attractive target for synthetic organic chemists. rsc.orgcdhfinechemical.com The development of methodologies to construct and functionalize the THP ring is a key objective in organic synthesis. dovepress.com Common strategies for its synthesis include the Prins cyclization, hetero-Diels-Alder reactions, and oxa-Michael additions. nih.govdovepress.com Beyond its role as a core structural component, the tetrahydropyranyl group is widely used as a protecting group for alcohols in multi-step syntheses. google.com Alcohols react with 3,4-dihydropyran to form a THP ether, which is stable under many reaction conditions but can be readily removed by acid-catalyzed hydrolysis. google.com Furthermore, the incorporation of cyclic ethers like tetrahydropyran has been a critical design element in medicinal chemistry, notably in the development of HIV protease inhibitors such as amprenavir (B1666020) and darunavir. organic-chemistry.org The ether oxygen can form crucial hydrogen bonds in enzyme active sites, and the ring's conformation can enhance binding and improve potency against drug-resistant targets. organic-chemistry.org
Table 1: Examples of Natural Products and Drugs Containing the Tetrahydropyran (Oxane) Scaffold
| Compound | Class | Significance |
|---|---|---|
| Glucose | Monosaccharide | Fundamental energy source in biology. google.com |
| Erythromycin | Antibiotic | Used to treat a wide variety of bacterial infections. rsc.org |
| Brevetoxin B | Marine Neurotoxin | A potent neurotoxin produced by dinoflagellates. cdhfinechemical.com |
| Darunavir | Antiviral Drug | A protease inhibitor used to treat HIV/AIDS. organic-chemistry.org |
| Cryptoconcatone H | Natural Product | Possesses anti-inflammatory properties. nih.gov |
General Principles of Amino Alcohol Chemistry and their Importance in Synthetic Pathways
Amino alcohols are a class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. nih.gov This bifunctionality imparts a unique set of chemical properties, including typically high boiling points and water solubility, that makes them highly valuable in chemical synthesis. nih.gov Exhibiting the dual reactivity of both amines and alcohols, they can serve as versatile synthetic intermediates, solvents, and high-boiling bases. nih.gov
The importance of amino alcohols is particularly pronounced in medicinal chemistry and asymmetric synthesis. They are fundamental building blocks for a multitude of bioactive molecules. nih.govresearchgate.net The amino alcohol motif is found in naturally occurring compounds like hydroxy amino acids, which are components of antibiotics such as vancomycin. nih.gov This structural unit is also present in many synthetic pharmaceuticals and is explored for its potential antimicrobial and antifungal activities. nih.govmerckmillipore.com
In the realm of synthetic chemistry, chiral amino alcohols are indispensable as chiral ligands and auxiliaries in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. nih.govnih.gov They can be derived from natural sources or synthesized through various methods, with a common route being the ring-opening of an epoxide with an amine. nih.govresearchgate.net Amino alcohols are broadly categorized into three main groups: naturally occurring amino alcohols, synthetic and pharmacologically active amino alcohols, and chiral catalysts or auxiliaries that feature the amino alcohol motif. nih.govcdhfinechemical.com Their ability to form key hydrogen bonds and coordinate to metal centers makes them privileged structures in the design of catalysts and pharmaceuticals. researchgate.net
Table 2: Key Applications of Amino Alcohols in Chemistry
| Application Area | Description | Examples of Use |
|---|---|---|
| Pharmaceuticals | Serve as building blocks (synthons) for biologically active molecules and drugs. nih.govresearchgate.net | Synthesis of antibiotics, antivirals, and anticancer agents. nih.govmerckmillipore.com |
| Asymmetric Catalysis | Used as chiral ligands and auxiliaries to control the stereochemical outcome of reactions. nih.govnih.gov | Enantioselective addition of organometallic reagents to aldehydes and ketones. researchgate.net |
| Synthetic Intermediates | The dual functionality allows for the construction of complex molecular architectures. rsc.org | Used in the synthesis of polymers, surfactants, and other heterocyclic compounds. rsc.org |
| Corrosion Inhibitors | Employed in industrial applications to prevent the corrosion of metals. | Used in metalworking fluids and coolants. |
Overview of Research Opportunities within the 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Chemical Space
While extensive research exists on the individual components of this compound, literature dedicated specifically to this compound is limited, with its existence primarily noted in chemical supplier databases under CAS number 1432679-98-5. However, an analysis of its structure—a tetrahydropyran ring substituted at the 4-position with both a methylamino group and a hydroxyethyl (B10761427) group—reveals significant potential for research and application.
The core of the molecule is a 4-amino-4-substituted oxane, a scaffold that is gaining recognition in medicinal chemistry. The 4-aminotetrahydropyran (B1267664) fragment is found in various natural products and is considered a valuable motif for constructing stereogenic quaternary centers connected to an amine function. rsc.org Synthetic strategies to access this core often involve multi-step protocols starting from precursors like isoxazoline (B3343090) 2-oxides or the modification of tetrahydropyran-4-ones. rsc.orgresearchgate.netresearchgate.net
The "4-amino" substituted heterocyclic scaffold is a well-established pharmacophore in drug discovery. For instance, 4-aminoquinazoline derivatives are the basis for numerous kinase inhibitors used in oncology, such as gefitinib (B1684475) and erlotinib. nih.govresearchgate.net Similarly, 4-aminocoumarin (B1268506) and 2-amino-1,3,4-thiadiazole (B1665364) structures are explored for a wide range of biological activities, including antimicrobial and anticancer effects. dovepress.comrsc.org By analogy, the 4-amino-oxane scaffold present in this compound represents a promising, yet underexplored, foundation for developing novel therapeutic agents.
Recent advances in synthetic methodology, such as C–H functionalization, offer powerful tools to create diverse libraries of substituted aminotetrahydropyrans. nih.gov Research has shown that aryl amino-THP derivatives are potent dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov This highlights a clear and compelling research trajectory for this compound and its analogs. The compound itself could serve as a key building block. The primary alcohol offers a handle for further functionalization, while the secondary amine provides a point for modification or for influencing the molecule's physicochemical properties.
Development of Novel Synthetic Routes: Creating efficient and stereoselective methods to synthesize this compound and its derivatives.
Medicinal Chemistry Exploration: Using the molecule as a scaffold to build libraries for screening against various biological targets, particularly kinases and peptidases like DPP-4. nih.govnih.gov
Catalyst Development: Investigating the potential of its chiral variants as ligands in asymmetric catalysis, leveraging the inherent amino alcohol motif.
This compound stands as a versatile and valuable starting point for the discovery of new chemical entities with potential applications across multiple scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(methylamino)oxan-4-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-8(2-5-10)3-6-11-7-4-8/h9-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYVUMZGGJGAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 4 Methylamino Oxan 4 Yl Ethan 1 Ol
Retrosynthetic Disconnection Analysis of the Target Compound
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesized precursors. amazonaws.comnih.gov For 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (1), two primary disconnections are evident, focusing on the formation of the key C-N bond and the construction of the oxane ring.
The most logical initial disconnection is the carbon-nitrogen bond of the methylamino group. This leads to two potential synthons: a methylamine (B109427) equivalent (such as methylamine itself) and a tetrahydropyran-based electrophile. This strategy suggests a key intermediate, a tetrahydropyran-4-one derivative (2), which could undergo reductive amination with methylamine to furnish the target molecule. Alternatively, an intermediate with a suitable leaving group at the C-4 position (3) could undergo a nucleophilic substitution reaction.
Further deconstruction of the 4,4-disubstituted oxane ring of intermediate 2 or 3 points towards several strategic approaches for ring synthesis. These strategies often involve forming two C-O bonds or one C-C and one C-O bond in a cyclization step. Precursors for such cyclizations could include acyclic diols or hydroxyalkenes, which can be assembled from simpler starting materials. This analysis highlights the central importance of a robust method for constructing the functionalized tetrahydropyran-4-one or a related 4,4-disubstituted intermediate.
Approaches to the Formation of the Functionalized Oxane Ring System
The construction of the tetrahydropyran (B127337) ring, particularly with substitution at the C-4 position, is a well-explored area of organic synthesis. rsc.org Methods range from classical acid-catalyzed cyclizations to more modern metal-mediated processes.
Synthesis of 4,4-Disubstituted Tetrahydropyran Intermediates
The synthesis of the core oxane structure, specifically the key tetrahydropyran-4-one intermediate, can be achieved through several reliable methods. These approaches are critical for accessing the necessary precursors for the final amination steps.
One of the most powerful and versatile methods for tetrahydropyran synthesis is the Prins cyclization . beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. A variation of this reaction, using 3-chlorohomoallylic alcohols and aldehydes catalyzed by perrhenic acid, provides direct access to cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org This highlights a potential route to a ketone precursor necessary for subsequent reductive amination.
Another prominent strategy is the intramolecular hetero-Michael addition (also known as oxa-Michael reaction). acs.orgresearchgate.netorganicreactions.org This involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone or ester. The cyclization of the corresponding ketones can proceed under very mild conditions to yield substituted tetrahydropyranones. researchgate.net This method offers excellent control over the formation of the heterocyclic ring.
Other notable methods include:
Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins. organic-chemistry.org
Reaction of tertiary 1,5-diols with cerium ammonium (B1175870) nitrate . organic-chemistry.org
Intramolecular cyclization of δ-halocarbanions with aldehydes. organic-chemistry.org
These methods provide a toolkit for chemists to construct the required 4,4-disubstituted tetrahydropyran core, which is pivotal for the total synthesis of the target compound.
Table 1: Selected Methodologies for Tetrahydropyran-4-one Synthesis
| Methodology | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Acid (e.g., Perrhenic acid, SnCl₄) | Direct access to functionalized THPs, can form THP-4-ones directly. rsc.org |
| Intramolecular Hetero-Michael Addition | δ-Hydroxy-α,β-unsaturated ketone | Base (e.g., NaH, K₂CO₃) | Mild conditions, high stereoselectivity for certain substrates. researchgate.net |
| Catalytic Hydroalkoxylation | δ-Hydroxy olefin | Platinum or Gold catalysts | High functional group tolerance. organic-chemistry.org |
Stereochemical Control in Oxane Ring Synthesis
Achieving stereochemical control during the formation of the oxane ring is crucial, as the spatial arrangement of substituents can significantly impact the biological activity of the final molecule. Many of the modern synthetic methods for tetrahydropyran synthesis offer high levels of diastereoselectivity.
In the Prins cyclization , the stereochemical outcome is often dictated by a chair-like transition state, which can lead to excellent transfer of chirality from the starting materials. nih.gov By carefully selecting the catalyst and reaction conditions, specific diastereomers can be favored. For instance, the use of chiral Brønsted acids can induce high enantioselectivity in Prins cyclizations. organic-chemistry.org
Similarly, intramolecular hetero-Michael additions can be highly stereoselective. The stereochemistry of the newly formed stereocenters is often controlled by the geometry of the starting α,β-unsaturated system and the cyclization conditions. The use of chiral catalysts, such as chiral phosphoric acids, has been shown to effect highly enantioselective intramolecular oxa-Michael cyclizations. whiterose.ac.uk Substrate-controlled approaches, where existing stereocenters in the acyclic precursor direct the stereochemical outcome of the cyclization, are also a powerful strategy.
Introduction and Modification of the Methylamino Group at the C-4 Position of the Oxane Ring
The final key transformation in the synthesis of this compound is the introduction of the methylamino group at the quaternary C-4 center. The two most direct approaches are reductive amination of a ketone precursor and nucleophilic substitution on a substrate with a suitable leaving group.
Reductive Amination Strategies
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. rsc.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of the target compound, the reaction would involve the tetrahydropyran-4-one intermediate and methylamine.
A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's reactivity and functional group tolerance.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent, often favored for its ability to reduce iminium ions in the presence of the starting ketone.
Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, particularly under slightly acidic conditions which favor iminium ion formation.
Catalytic hydrogenation over catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is also a common and often clean method. A recent study demonstrated the efficient reductive amination of 2-hydroxytetrahydropyran (B1345630) over Ni-Al₂O₃ catalysts, showcasing the applicability of nickel catalysts for this transformation on oxane rings. rsc.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective for imines/iminium ions, moisture sensitive. |
| Sodium cyanoborohydride | NaBH₃CN | Methanol (B129727) (MeOH), Ethanol (EtOH) | Effective at acidic pH, toxic cyanide byproduct. |
Nucleophilic Displacement Reactions for Amine Installation
An alternative strategy for installing the methylamino group is through a nucleophilic substitution (Sₙ2) reaction. This approach requires a precursor where the C-4 position of the oxane ring is functionalized with a good leaving group, such as a tosylate, mesylate, or halide. The reaction would then involve displacing this leaving group with methylamine.
This method, while conceptually straightforward, presents challenges. The C-4 position is a neopentyl-like, sterically hindered center, which can significantly slow down the rate of an Sₙ2 reaction. Furthermore, competing elimination (E2) reactions could be a significant side reaction, especially if the reaction is conducted at elevated temperatures or with a strongly basic nucleophile like methylamine.
Construction of the Ethane-1-ol Side Chain
A critical phase in the synthesis is the installation of the 2-hydroxyethyl group at the C4 position of the oxane ring. This is typically achieved through a combination of carbon-carbon bond formation followed by functional group manipulation.
The creation of the C4-C(ethane) bond necessitates the reaction of a nucleophilic two-carbon synthon with an electrophilic oxane precursor, or vice versa. Several established methodologies in organic synthesis are applicable for this transformation. A common precursor is a 4-oxo-oxane (tetrahydropyran-4-one) derivative, which provides an electrophilic carbonyl carbon for nucleophilic attack.
Key strategies include:
Organometallic Addition: Grignard reagents or organolithium compounds are effective for adding two-carbon units. For instance, the reaction of vinylmagnesium bromide with a 4-oxo-oxane would yield a 4-vinyl-oxan-4-ol intermediate. Subsequent transformations can convert the vinyl group to the desired primary alcohol. Similarly, ethynylmagnesium bromide can be used to install an ethynyl (B1212043) group, which serves as a precursor to the ethane-1-ol side chain.
Wittig and Related Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, can convert a 4-oxo-oxane into a 4-alkylidene-oxane. Using a phosphonium (B103445) ylide or phosphonate (B1237965) ester bearing a two-carbon fragment (e.g., one with an ester group) allows for the formation of a carbon-carbon double bond, which can then be reduced and functionalized.
Cyanide-based Homologation: An alternative approach involves the addition of a cyanide source to a 4-oxo-oxane to form a cyanohydrin. The nitrile group can then be elaborated. For example, a related synthesis of a substituted ethylamine (B1201723) from a tetrahydropyran core involved the reaction of a cyanoacetate (B8463686) derivative with an organometallic reagent, followed by decarboxylation and reduction. researchgate.net
Below is a table summarizing potential carbon-carbon bond-forming reactions for the ethane-1-ol side chain.
| Reaction Type | Oxane Precursor | Two-Carbon Reagent | Key Intermediate |
| Grignard Addition | 4-Oxo-oxane | Vinylmagnesium Bromide | 4-Ethenyl-oxan-4-ol |
| Grignard Addition | 4-Oxo-oxane | Ethynylmagnesium Bromide | 4-Ethynyl-oxan-4-ol |
| HWE Reaction | 4-Oxo-oxane | Triethyl phosphonoacetate | Ethyl 2-(oxan-4-ylidene)acetate |
| Cyanohydrin Formation | 4-Oxo-oxane | Trimethylsilyl (B98337) cyanide (TMSCN) | 4-Hydroxy-4-cyano-oxane |
Once the two-carbon skeleton is in place, the terminal functional group must be converted to a primary alcohol (-CH₂CH₂OH). The choice of method depends on the functionality introduced during the C-C bond formation step.
Common interconversions include:
Hydroboration-Oxidation of Alkenes: If a vinyl group was introduced, a hydroboration-oxidation sequence provides a reliable method to form the primary alcohol with anti-Markovnikov selectivity. Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup with hydrogen peroxide and sodium hydroxide (B78521) are standard.
Reduction of Alkynes: An ethynyl group can be converted to the ethane-1-ol moiety in a two-step process: partial reduction of the alkyne to an alkene using a catalyst like Lindlar's catalyst, followed by hydroboration-oxidation.
Reduction of Carboxylic Acid Derivatives: If the C-C bond formation step introduced an ester or a carboxylic acid group, a strong reducing agent is required. fiveable.me Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters directly to primary alcohols. fiveable.mesolubilityofthings.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation but can be used for reducing aldehydes or ketones. fiveable.me A recent strategy described the one-step conversion of alkylidenemalononitriles into primary alcohols using NaBH₄ in a cooperative redox process with molecular oxygen. researchgate.net
The following table outlines these key functional group interconversions.
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Ethenyl (Vinyl) Group | 1. BH₃·THF2. H₂O₂, NaOH | Primary Alcohol |
| Ester Group (-COOEt) | LiAlH₄ | Primary Alcohol |
| Nitrile Group (-CN) | 1. DIBAL-H2. H₃O⁺ (to aldehyde), then NaBH₄ | Primary Alcohol |
| Carboxylic Acid (-COOH) | 1. BH₃·THF or LiAlH₄ | Primary Alcohol |
Total Synthesis Approaches to this compound
A linear synthesis involves the sequential modification of a single starting material through a series of steps. A plausible linear approach could begin with a commercially available oxane derivative, such as tetrahydropyran-4-one.
A hypothetical linear sequence could be:
C-C Bond Formation: Reaction of tetrahydropyran-4-one with triethyl phosphonoacetate in a Horner-Wadsworth-Emmons reaction to form ethyl 2-(oxan-4-ylidene)acetate.
Conjugate Addition: Introduction of the methylamino group via a conjugate addition (Michael addition) of methylamine to the α,β-unsaturated ester. This step simultaneously sets the C4 stereocenter.
Reduction: Reduction of the ester group to the primary alcohol using a powerful reducing agent like LiAlH₄. This step would yield the final product, this compound.
This pathway builds the molecule step-by-step, but challenges may arise in controlling selectivity during the conjugate addition and the need for robust reducing agents in the final step.
For this compound, a convergent strategy could involve:
Fragment A Synthesis: Preparation of a 4-amino-oxane precursor. For example, reductive amination of tetrahydropyran-4-one with methylamine would yield N-methyl-oxan-4-amine.
Fragment B Synthesis: Preparation of a two-carbon electrophile containing a protected alcohol, such as 2-(tosyloxy)ethyl tert-butyldimethylsilyl ether.
Coupling and Deprotection: The key coupling step would be the N-alkylation of Fragment A with Fragment B. This would be followed by the removal of the silyl (B83357) protecting group (e.g., with TBAF) to reveal the primary alcohol and afford the target molecule.
This strategy separates the construction of the two main components, potentially simplifying purification and allowing for optimization of each sequence independently before the crucial coupling step.
Optimization of Reaction Conditions and Process Chemistry Considerations
For any synthetic route to be viable, particularly for larger-scale production, optimization of reaction conditions is paramount. scielo.br This involves systematically varying parameters to maximize yield and purity while minimizing costs and environmental impact. chemrxiv.org
Key parameters for optimization include:
Solvent: The choice of solvent can significantly affect reaction rates and selectivity. For instance, polar aprotic solvents like THF or DMF are often used for organometallic and reduction reactions, while greener solvent choices like acetonitrile (B52724) are increasingly being explored. scielo.brchemrxiv.org
Temperature: Many reactions are sensitive to temperature. Lower temperatures (-78 °C) are often required to control selectivity in organometallic additions, while other reactions may require heating to proceed at a reasonable rate.
Catalyst and Reagent Stoichiometry: The loading of catalysts and the precise stoichiometry of reagents must be optimized. researchgate.net Using the minimum effective amount of a catalyst or a costly reagent is crucial for process efficiency. For example, in oxidative coupling reactions, the equivalents of the oxidant can be tuned to balance conversion and selectivity. scielo.br
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) allows for the determination of the optimal reaction time, preventing the formation of byproducts from over-reaction. chemrxiv.org
Process chemistry also considers the scalability of the synthesis, the safety of the reagents and intermediates, and the ease of purification. For example, replacing chromatographic purification with crystallization or distillation is highly desirable on an industrial scale. The use of hazardous reagents like LiAlH₄ requires careful engineering controls, and alternative, safer reducing agents may be investigated.
The table below summarizes key optimization considerations for a hypothetical C-C bond formation step.
| Parameter | Variable | Goal | Potential Impact |
| Solvent | THF vs. Diethyl Ether vs. Toluene | Improve yield and selectivity | Can affect reagent solubility and reactivity. |
| Temperature | -78 °C vs. -40 °C vs. 0 °C | Minimize side product formation | Higher temperatures may lead to loss of stereocontrol or decomposition. |
| Reagent Equivalents | 1.1 eq vs. 1.5 eq vs. 2.0 eq | Ensure full conversion of starting material | Excess reagent can complicate purification; insufficient reagent leads to low yield. |
| Addition Rate | Slow (dripwise) vs. Fast | Control reaction exotherm, improve selectivity | Rapid addition can lead to localized high concentrations and side reactions. |
Catalyst Selection and Reaction Efficiency
The efficiency of synthetic routes to substituted tetrahydropyrans is highly dependent on the choice of catalyst. Intramolecular hydroalkoxylation of a δ-hydroxy olefin is a prominent strategy for constructing the tetrahydropyran ring. organic-chemistry.org A variety of catalysts have been developed to facilitate this transformation, each with distinct advantages in terms of reaction efficiency and functional group tolerance.
Platinum-catalyzed hydroalkoxylation has demonstrated broad applicability, tolerating various functional groups such as esters, amides, and ethers. organic-chemistry.org Lanthanide triflates are also effective catalysts for intramolecular hydroalkoxylation, particularly in ionic liquids, leading to high yields of five- and six-membered cyclic ethers. organic-chemistry.org Furthermore, cobalt and gold-based catalytic systems have been successfully employed for similar cyclizations. organic-chemistry.org For the N-alkylation step, which would be necessary to introduce the methyl group onto a primary amine precursor, ruthenium-based catalysts have shown high efficiency in the N-alkylation of amino acids with alcohols, yielding water as the only byproduct. nih.gov Copper-catalyzed N-alkylation also presents a viable option. researchgate.net
The efficiency of these catalytic reactions is often quantified by the chemical yield and turnover number (TON) of the catalyst. High-efficiency processes are characterized by high yields and TONs, indicating that a small amount of catalyst can produce a large quantity of the desired product. The choice of catalyst can also influence the stereoselectivity of the reaction, which is a critical consideration in the synthesis of complex molecules. organic-chemistry.org
| Catalyst Type | Reaction Type | Key Advantages | Typical Efficiency |
|---|---|---|---|
| Platinum Complexes | Intramolecular Hydroalkoxylation | High functional group tolerance | Good to excellent yields |
| Lanthanide Triflates | Intramolecular Hydroalkoxylation | Effective in ionic liquids | Very good yields |
| Cobalt-Salen Complexes | Intramolecular Hydroalkoxylation | Mild reaction conditions | Good yields |
| Gold(I) Complexes | Intramolecular Hydroalkoxylation | Effective for allene (B1206475) substrates | Good yields |
| Ruthenium Complexes | N-Alkylation with Alcohols | Atom-economic, water as byproduct | High yields |
| CuO-NiO/γ-Al2O3 | N-Alkylation with Alcohols | Heterogeneous, reusable catalyst | High yields for mono-alkylation |
Solvent Effects and Reaction Kinetics
In the context of tetrahydropyran synthesis via intramolecular hydroalkoxylation, the solvent can affect the rate of the cyclization reaction. While traditional organic solvents are often used, there is a growing interest in more environmentally benign alternatives. For instance, 4-methyltetrahydropyran (4-MeTHP) has been investigated as a greener alternative to solvents like tetrahydrofuran (B95107) (THF) for various organic transformations, including those involving organometallic catalysts. nih.govacs.orgnih.govresearchgate.net Its physical properties, such as a higher boiling point and lower water miscibility compared to THF, can be advantageous in certain reaction setups. nih.gov The use of ionic liquids as solvents has also been shown to enhance the efficiency of lanthanide-catalyzed hydroalkoxylation reactions. organic-chemistry.org
For N-alkylation reactions, the solvent can play a crucial role in modulating the reactivity and selectivity. In some cases, the alcohol used for alkylation can also serve as the solvent. nih.gov The reaction kinetics of such transformations are influenced by factors such as temperature, catalyst loading, and the concentration of reactants. Kinetic studies on the formation of tetrahydropyran have provided insights into the reaction mechanism and rate-determining steps. For example, the hydrogenation of dihydropyran to tetrahydropyran over a Ni/SiO2 catalyst was found to have an apparent activation energy of 31 kJ mol⁻¹. rsc.org Understanding the reaction kinetics is essential for optimizing reaction conditions to maximize the yield and minimize reaction times.
| Solvent | Reaction Type | Observed Effects on Kinetics/Efficiency |
|---|---|---|
| Toluene | N-Alkylation of Amino Acid Esters | Effective for ruthenium-catalyzed reactions |
| 4-Methyltetrahydropyran (4-MeTHP) | Olefin Metathesis (model for C-C bond formation) | A safer, effective alternative to THF |
| Ionic Liquids | Intramolecular Hydroalkoxylation | Can enhance catalyst efficiency (e.g., Lanthanide triflates) |
| Ethanol (as reactant and solvent) | N-Alkylation of Amino Acids | Allows for neat reaction conditions with full conversion |
| Supercritical CO2 | N-Alkylation of Amino Alcohols | Can increase the rate of intermolecular alkylation |
Chemical Reactivity and Transformation Studies of 2 4 Methylamino Oxan 4 Yl Ethan 1 Ol
Reactivity Profiles of the Secondary Methylamino Functionality
The chemistry of the secondary methylamino group is dominated by the lone pair of electrons on the nitrogen atom, which makes the group both basic and nucleophilic. uomustansiriyah.edu.iq These electrons can readily attack electron-deficient species, leading to the formation of new chemical bonds.
The nucleophilic nitrogen atom is expected to react with a variety of electrophiles. Key transformations include N-alkylation and N-acylation, which are fundamental reactions for modifying amine structures.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a tertiary amine. Further alkylation is possible, resulting in a quaternary ammonium (B1175870) salt.
N-Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides (e.g., acetyl chloride or acetic anhydride) is expected to yield the corresponding N-amide. This transformation is often used to protect the amine functionality or to synthesize more complex derivatives. Amido groups are significantly less basic and nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. uomustansiriyah.edu.iq
Table 1: Expected Products of Common Electrophilic Reactions on the Amine Nitrogen
| Electrophile | Reagent Example | Expected Product Name |
|---|---|---|
| Alkyl Halide | Iodomethane | 2-[4-(Dimethylamino)oxan-4-yl]ethan-1-ol |
| Acyl Chloride | Acetyl Chloride | N-Methyl-N-[4-(2-hydroxyethyl)oxan-4-yl]acetamide |
| Acid Anhydride (B1165640) | Acetic Anhydride | N-Methyl-N-[4-(2-hydroxyethyl)oxan-4-yl]acetamide |
The nucleophilic character of the secondary amine allows it to participate in a wide array of bond-forming reactions. Its reactivity is a cornerstone of its synthetic utility. uomustansiriyah.edu.iqresearchgate.net The amine can act as a potent nucleophile in substitution and addition reactions. For instance, it is expected to participate in Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, its reaction with aldehydes or ketones would form an intermediate iminium ion, which can then be trapped by a nucleophile or reduced in a process known as reductive amination to form a tertiary amine. libretexts.org
As a base, the secondary amine readily reacts with strong mineral acids like hydrochloric acid (HCl) to form an ammonium salt. youtube.com This acid-base reaction involves the protonation of the nitrogen's lone pair, forming a positively charged methyl-azaniumyl group and a corresponding chloride counter-ion. jst.go.jp
The formation of a hydrochloride salt significantly alters the physicochemical properties of the compound. Typically, the salt form exhibits increased water solubility and a higher melting point compared to the free base, and it is often a crystalline solid that is easier to handle and purify. youtube.comresearchgate.net This conversion is reversible; treatment of the salt with a strong base, such as sodium hydroxide (B78521), will deprotonate the ammonium ion and regenerate the free amine. youtube.com
Table 2: Comparison of Expected Properties: Free Base vs. Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical State | Covalent Compound | Ionic Compound (Salt) youtube.com |
| Physical State | Likely an oil or low-melting solid | Crystalline Solid researchgate.net |
| Solubility | More soluble in organic solvents | More soluble in water |
| Basicity | Basic | Neutral / Weakly Acidic |
Chemical Transformations of the Primary Hydroxyl Group
The primary hydroxyl group is another key site of reactivity, capable of undergoing oxidation, esterification, and etherification to yield a variety of derivatives.
The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org A significant challenge in the oxidation of amino alcohols is achieving chemoselectivity, as the amine functionality is also susceptible to oxidation. nih.gov
To selectively oxidize the alcohol without affecting the amine, specific strategies can be employed. One effective method involves conducting the reaction under acidic conditions. nih.gov The addition of an acid, such as p-toluenesulfonic acid, protonates the amine, forming an ammonium salt. This deactivates the nitrogen, rendering it resistant to oxidation and allowing for the selective conversion of the alcohol. nih.gov Milder, more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to stop the oxidation at the aldehyde stage. libretexts.org Stronger oxidants, such as potassium permanganate (B83412) or chromic acid, would likely lead to the carboxylic acid, though they may also cause undesired side reactions with the amine if it is not protected.
Table 3: Expected Products from Selective Oxidation of the Primary Alcohol
| Oxidizing Agent | Expected Product | Product Name |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | 2-[4-(Methylamino)oxan-4-yl]acetaldehyde |
| Dess-Martin Periodinane (DMP) | Aldehyde | 2-[4-(Methylamino)oxan-4-yl]acetaldehyde |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | 2-[4-(Methylamino)oxan-4-yl]acetic acid |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | 2-[4-(Methylamino)oxan-4-yl]acetic acid |
Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride or acid anhydride. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. Alternatively, catalysts like titanium(IV) chloride (TiCl₄) have been shown to be effective for the esterification of alcohols at room temperature. researchgate.net This method can exhibit high chemoselectivity for primary alcohols in the presence of secondary ones. researchgate.net
Etherification: The formation of an ether linkage from the hydroxyl group is commonly achieved via the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a leaving group from an alkyl halide in an S_N2 reaction to form the ether. Given the presence of the amine, the choice of base must be carefully considered to avoid deprotonation or other side reactions at the nitrogen. Reductive etherification, which involves reacting the alcohol with a carbonyl compound in the presence of a reducing agent, presents an alternative, atom-economical approach. researchgate.net
Table 4: Summary of Potential Esterification and Etherification Reactions
| Reaction Type | Reagents | Expected Product Type |
|---|---|---|
| Esterification | Carboxylic Acid + Acid Catalyst | Ester |
| Acyl Chloride / Anhydride + Base | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |
Derivatization for Analytical or Synthetic Purposes
The dual functionality of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol allows for a range of derivatization reactions at either the secondary amine or the primary alcohol. These modifications are often employed to enhance detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or to serve as intermediates in synthetic pathways.
For analytical purposes, derivatization is crucial to increase the volatility and thermal stability of the compound. sigmaaldrich.com The active hydrogens on both the amino and hydroxyl groups can be replaced with nonpolar moieties. sigmaaldrich.com Silylation is a common method, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com These derivatives are significantly more volatile and less prone to degradation in the GC inlet. sigmaaldrich.com
Acylation is another prevalent derivatization technique. Reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloride can react with both the amine and alcohol to form stable, electron-capturing derivatives that are highly sensitive in GC with electron capture detection (GC-ECD). nih.gov
For synthetic applications, the amine and alcohol groups can be selectively protected or functionalized. The secondary amine can undergo acylation with acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. This transformation is often used to protect the amine group during subsequent reactions involving the alcohol.
| Derivatization Type | Reagent | Functional Group Targeted | Purpose | Illustrative Product |
| Silylation | BSTFA | -OH and -NH | GC-MS Analysis | O,N-bis(trimethylsilyl) derivative |
| Acylation | TFAA | -OH and -NH | GC-ECD Analysis | O,N-bis(trifluoroacetyl) derivative |
| Acylation (Synthetic) | Acetyl Chloride | -NH | Amine Protection | N-acetyl derivative |
| Alkylation | Methyl Iodide | -NH | Synthesis | N,N-dimethyl quaternary ammonium salt |
This table is illustrative and based on general reactions of amino alcohols.
Intramolecular and Intermolecular Reactions Involving Both Functional Groups
The proximity of the amino and hydroxyl groups in this compound allows for unique intramolecular and intermolecular reactions, leading to the formation of heterocyclic structures or coordination complexes.
Amino alcohols are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as morpholines and their derivatives. researchgate.netresearchgate.net Intramolecular cyclization of this compound or its derivatives can lead to the formation of spiro-heterocyclic systems, where the newly formed ring shares the C4 carbon of the oxane ring.
For example, activation of the primary alcohol, followed by intramolecular nucleophilic attack by the secondary amine, can lead to the formation of a substituted N-methyl-1-oxa-4-azaspiro[5.5]undecane. This transformation can be achieved under various conditions, such as treatment with dehydrating agents (e.g., sulfuric acid) or by converting the alcohol into a good leaving group (e.g., a tosylate) followed by base-mediated cyclization. researchgate.net
| Reaction Type | Conditions | Product Class | Illustrative Product |
| Intramolecular Cyclization (Dehydration) | H2SO4, heat | Spiro-morpholine derivative | N-methyl-1-oxa-4-azaspiro[5.5]undecane |
| Intramolecular Cyclization (via Tosylate) | 1. TsCl, Pyridine; 2. NaH | Spiro-morpholine derivative | N-methyl-1-oxa-4-azaspiro[5.5]undecane |
This table presents hypothetical cyclization reactions based on known transformations of amino alcohols.
The presence of both a nitrogen and an oxygen donor atom makes this compound a potential bidentate ligand for metal ions. Amino alcohols are well-known to form stable chelate complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). alfa-chemistry.comresearchgate.net The compound can coordinate to a metal center through the lone pair of electrons on the nitrogen of the secondary amine and the oxygen of the primary alcohol, forming a stable five-membered chelate ring.
The formation of these complexes can be detected by changes in spectroscopic properties (e.g., UV-Vis, IR) and can be influenced by factors such as pH and the nature of the metal ion. These chelation properties are significant in fields such as coordination chemistry and catalysis. nih.gov
| Metal Ion | Coordination Mode | Potential Application |
| Copper(II) | Bidentate (N, O) | Catalyst in oxidation reactions |
| Nickel(II) | Bidentate (N, O) | Precursor for magnetic materials |
| Zinc(II) | Bidentate (N, O) | Model for biological systems |
This table illustrates the potential chelation properties based on the behavior of similar amino alcohol ligands.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents.
Under acidic conditions , both the secondary amine and the ether oxygen of the oxane ring can be protonated. The amino group, being more basic, will be protonated first, forming a methylammonium (B1206745) salt. This generally increases the water solubility of the compound. Strong acidic conditions and high temperatures could potentially lead to the cleavage of the oxane ring, although this is generally a slow process for saturated cyclic ethers.
In basic conditions , the compound is expected to be relatively stable. The alcohol can be deprotonated by a strong base to form an alkoxide, which can then participate in nucleophilic reactions. The free secondary amine is also stable under basic conditions.
The presence of oxidizing agents can lead to the degradation of the molecule. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, depending on the strength of the oxidizing agent. nih.govresearchgate.net For example, mild oxidizing agents like pyridinium chlorochromate (PCC) would likely yield the corresponding amino aldehyde, while stronger oxidants like potassium permanganate could lead to the formation of the amino acid or ring cleavage. acs.org The secondary amine can also be oxidized, potentially forming nitroxides or other oxidation products.
Under reducing conditions , the functional groups in this compound are generally stable. Strong reducing agents like lithium aluminum hydride (LiAlH4) are not expected to react with the secondary amine, the primary alcohol, or the ether linkage of the oxane ring. jocpr.comstackexchange.com
| Condition | Potential Transformation/Degradation | Expected Product(s) |
| Strong Acid (e.g., HCl) | Protonation of amine | 2-[4-(Methylammonio)oxan-4-yl]ethan-1-ol chloride |
| Strong Base (e.g., NaH) | Deprotonation of alcohol | Sodium 2-[4-(methylamino)oxan-4-yl]ethan-1-olate |
| Mild Oxidation (e.g., PCC) | Oxidation of primary alcohol | 2-[4-(Methylamino)oxan-4-yl]acetaldehyde |
| Strong Oxidation (e.g., KMnO4) | Oxidation of primary alcohol to carboxylic acid | 2-[4-(Methylamino)oxan-4-yl]acetic acid |
| Reduction (e.g., LiAlH4) | No reaction | Stable |
This table summarizes the expected stability and degradation pathways under various chemical conditions based on the known chemistry of the constituent functional groups.
Derivatization and Analog Design Based on the 2 4 Methylamino Oxan 4 Yl Ethan 1 Ol Core
Systematic Modification of the Methylamino Group
The secondary amine of the methylamino group is a prime target for modification, readily undergoing reactions to introduce a variety of substituents, thereby influencing the compound's polarity, basicity, and potential for new interactions with biological targets.
Alkylation and Acylation of the Secondary Amine
Alkylation of the secondary amine to form tertiary amines is a common strategy to modulate lipophilicity and steric bulk. This can be achieved through various methods, including reactions with alkyl halides or reductive amination. While direct alkylation with alkyl halides can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts, careful control of reaction conditions can favor the desired tertiary amine product. Reductive amination, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to introduce a wide range of alkyl groups.
Acylation of the secondary amine introduces an acyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Standard acylation procedures using acyl chlorides or anhydrides in the presence of a base are effective for this transformation. These reactions are generally high-yielding and allow for the introduction of a diverse array of acyl moieties, from simple acetyl groups to more complex aromatic or heterocyclic acyl groups.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Secondary Amines
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | Tertiary Amine |
| N-Acylation | Acyl chloride/Anhydride (B1165640), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Amide |
Formation of Amides, Carbamates, and Sulfonamides
The formation of amides, carbamates, and sulfonamides from the secondary amine provides access to derivatives with significantly different physicochemical properties. Amide bond formation can be achieved by reacting the amine with a carboxylic acid using a coupling agent or by the methods described in the acylation section.
Carbamates are synthesized by reacting the secondary amine with a chloroformate or by other methods such as reaction with an alcohol in the presence of a coupling agent. Carbamates are often used in drug design as they can act as bioisosteres for amides and can influence metabolic stability.
Sulfonamides are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide group is a strong hydrogen bond acceptor and can significantly impact the acidity and solubility of the parent molecule.
Structural Variation of the Ethan-1-ol Side Chain
The ethan-1-ol side chain offers another key site for modification, allowing for changes in the distance and geometric relationship between the oxane core and the terminal hydroxyl group, as well as the introduction of new functionalities.
Elongation and Shortening of the Alkyl Spacer
Homologation, the elongation of the alkyl spacer, can be achieved through multi-step synthetic sequences. For instance, the primary alcohol can be converted to a leaving group, followed by displacement with a cyanide anion and subsequent reduction and hydrolysis to yield the corresponding propan-1-ol derivative. Conversely, shortening of the alkyl chain to a methanol (B129727) derivative would require a more involved synthetic route, potentially starting from a different precursor. The length of this spacer is critical as it can affect the molecule's ability to adopt optimal conformations for binding to a biological target.
Introduction of Additional Functional Groups to the Side Chain
The introduction of additional functional groups to the ethan-1-ol side chain can provide new interaction points and modulate the compound's properties. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be replaced with other functional groups such as amines or halogens through standard functional group interconversions. These modifications can dramatically alter the polarity, reactivity, and potential for hydrogen bonding of the side chain.
Functionalization and Modification of the Oxane Ring
The oxane ring itself can be a target for derivatization, although this is often more challenging than modifying the side chains. Functionalization can involve the introduction of substituents on the ring or, in some cases, ring-opening or expansion reactions to create novel scaffolds.
Ring-opening reactions of the oxane moiety, typically under acidic or Lewis acidic conditions, could lead to acyclic derivatives, providing a different class of analogs. Conversely, ring expansion or contraction to form larger or smaller cyclic ethers, respectively, would generate scaffolds with distinct conformational properties.
Table 2: Potential Modifications of the Oxane Ring
| Modification Type | Potential Synthetic Approach | Resulting Structure |
| Introduction of Substituents | Synthesis from pre-functionalized oxane precursors | Substituted Oxane Analog |
| Ring Opening | Acid-catalyzed hydrolysis or alcoholysis | Acyclic diol or ether derivative |
| Ring Expansion/Contraction | Multi-step synthetic sequences involving ring-closing metathesis or other cyclization strategies | Dioxepane or oxetane (B1205548) analogs |
Exploration of Substitution Patterns on the Tetrahydropyran (B127337) Ring
The tetrahydropyran ring of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a prime target for chemical modification to investigate structure-activity relationships (SAR). The introduction of various substituents at different positions on this ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and conformation, which in turn can affect its interaction with biological targets.
Systematic exploration of substitution patterns is a common strategy in medicinal chemistry. For the tetrahydropyran core, this can involve the introduction of a wide range of functional groups, including but not limited to alkyl, aryl, halogen, hydroxyl, and amino groups. The positions for substitution are typically at C-2, C-3, C-5, and C-6 of the oxane ring.
Table 1: Hypothetical Substitution Patterns on the Tetrahydropyran Ring and Their Potential Impact
| Position of Substitution | Type of Substituent | Potential Impact on Properties |
| C-2 / C-6 | Small alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity, potential for stereoisomers |
| C-2 / C-6 | Phenyl or substituted phenyl groups | Introduction of aromatic interactions, increased steric bulk |
| C-3 / C-5 | Halogens (e.g., F, Cl) | Altered electronic properties, potential for halogen bonding |
| C-3 / C-5 | Hydroxyl or methoxy (B1213986) groups | Increased polarity, hydrogen bonding potential |
The synthesis of such substituted tetrahydropyran derivatives often relies on established synthetic methodologies. For instance, the Prins cyclization and related reactions are powerful tools for constructing substituted tetrahydropyran rings from homoallylic alcohols and aldehydes. Furthermore, existing tetrahydropyranones can be functionalized through various reactions like aldol (B89426) condensations, Michael additions, and reductive aminations to introduce the desired substituents.
Pharmacophore modeling can be a valuable tool in guiding the design of these substituted analogs. By identifying the key chemical features required for a desired biological activity, computational models can help prioritize the synthesis of compounds with the highest probability of success. A pharmacophore model for related tetrahydropyran-based compounds might highlight the importance of specific hydrophobic, aromatic, and hydrogen-bonding features, guiding the selection of appropriate substituents. nih.gov
Ring Expansion or Contraction Strategies
Altering the size of the heterocyclic ring from a six-membered tetrahydropyran to a five-membered tetrahydrofuran (B95107) or a seven-membered oxepane (B1206615) represents another key strategy in analog design. Such modifications can profoundly impact the conformational flexibility and spatial arrangement of the functional groups, leading to different binding modes with biological targets.
Ring Expansion to Oxepanes: Ring expansion of tetrahydropyran derivatives to oxepanes can be achieved through various synthetic methods. One common approach involves the reaction of a cyclic ketone precursor with diazomethane (B1218177) or trimethylsilyldiazomethane, often catalyzed by a Lewis acid. rsc.org For a this compound analog, this would likely involve the synthesis of a 4-substituted tetrahydropyranone intermediate, followed by the ring expansion step. Another strategy involves the rearrangement of spirocyclic epoxides or cyclopropanes attached to the tetrahydropyran ring.
Ring Contraction to Tetrahydrofurans: Ring contraction strategies, while generally less common for tetrahydropyrans, can be envisioned through rearrangements of suitably functionalized precursors. For example, a Favorskii-type rearrangement of a 2-halotetrahydropyran-3-one derivative could potentially lead to a cyclopentanecarboxylic acid derivative, which could then be further elaborated into a tetrahydrofuran analog.
The decision to pursue ring expansion or contraction is often guided by the desire to explore different conformational spaces or to mimic the structural motifs of known active compounds.
Synthesis of Chiral Analogues and Stereoisomers
The this compound core contains a chiral center at the C-4 position of the tetrahydropyran ring. The synthesis and biological evaluation of individual enantiomers are crucial, as stereoisomers often exhibit different pharmacological and toxicological profiles.
The preparation of enantiomerically pure or enriched analogs can be achieved through several approaches:
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials to construct the desired chiral scaffold. For example, chiral epoxides or diols derived from natural products can serve as precursors for the stereoselective synthesis of substituted tetrahydropyrans. mdpi.com
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. Enantioselective versions of key ring-forming reactions, such as the Prins cyclization or intramolecular etherification, can provide access to specific stereoisomers.
Chiral Resolution: Racemic mixtures of the final compound or a key intermediate can be separated into their constituent enantiomers. This can be accomplished through classical resolution with a chiral resolving agent or by chiral chromatography, using a chiral stationary phase.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylamino Oxan 4 Yl Ethan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.
Hypothetical ¹H and ¹³C NMR Data
Based on the structure, the following table presents the predicted chemical shifts (δ) in ppm for the key proton and carbon atoms. These predictions are based on typical values for similar functional groups and structural environments.
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.70 (t) | ~60.5 |
| 2 | ~1.85 (t) | ~38.0 |
| 3, 5 (axial) | ~1.60 (m) | ~35.0 |
| 3, 5 (equatorial) | ~1.90 (m) | ~35.0 |
| 4 | - | ~55.0 |
| 6, 8 (axial) | ~3.65 (m) | ~65.0 |
| 6, 8 (equatorial) | ~3.85 (m) | ~65.0 |
| 9 (N-CH₃) | ~2.45 (s) | ~34.0 |
| 10 (N-H) | Variable, ~1.5-2.5 (br s) | - |
| 11 (O-H) | Variable, ~2.0-3.0 (br s) | - |
Note: This is a hypothetical data table. Actual chemical shifts may vary based on solvent and experimental conditions. t = triplet, s = singlet, m = multiplet, br s = broad singlet.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Multi-dimensional NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C1 and C2 of the ethan-1-ol side chain. It would also confirm the coupling between the geminal and vicinal protons within the oxane ring (e.g., H3ax/H3eq, H3/H2).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). ulisboa.ptnih.gov It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~3.70 ppm would correlate with the carbon signal at ~60.5 ppm, confirming the assignment of C1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds (²J and ³J-coupling). This is crucial for connecting the different structural fragments. Key expected correlations would include:
The protons on C2 (~1.85 ppm) showing a correlation to the quaternary carbon C4 (~55.0 ppm), linking the side chain to the ring.
The N-methyl protons (~2.45 ppm) correlating to the quaternary carbon C4, confirming the position of the methylamino group.
The protons on C3/C5 showing correlations to C4, further defining the ring structure.
Conformational Analysis via NMR Coupling Constants and NOE Effects
The oxane (tetrahydropyran) ring is expected to adopt a stable chair conformation. acs.org The orientation of the substituents can be determined through coupling constants and Nuclear Overhauser Effect (NOE) experiments. nih.gov
Coupling Constants (J-values): The magnitude of the three-bond coupling constant (³J) between vicinal protons on the oxane ring is dependent on the dihedral angle between them. Large coupling constants (³J ≈ 8-12 Hz) are expected for axial-axial proton interactions, while smaller values (³J ≈ 2-5 Hz) are typical for axial-equatorial and equatorial-equatorial interactions. Analysis of these J-values for the protons at C2, C3, C5, and C6 would confirm the chair conformation.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₉H₁₉NO₂), the theoretical monoisotopic mass is 173.1416 u. Using high-resolution mass spectrometry (HRMS), the measured accurate mass of the protonated molecule [M+H]⁺ would be expected to be very close to 174.1494 u, confirming the elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govnih.govunito.ittaylorfrancis.com This technique provides powerful confirmation of the molecular structure by revealing characteristic fragmentation pathways. nih.gov
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 174.1)
| m/z (Fragment Ion) | Proposed Neutral Loss | Proposed Fragment Structure/Pathway |
| 156.1 | H₂O | Loss of water from the primary alcohol. |
| 142.1 | CH₅N | Alpha-cleavage with loss of the methylamino group. |
| 128.1 | C₂H₆O | Loss of the ethan-1-ol side chain. |
| 114.1 | C₃H₇NO | Cleavage of the oxane ring. |
| 86.1 | C₄H₈O₂ | Alpha-cleavage adjacent to the nitrogen, breaking the C-C bond of the side chain. |
| 70.1 | C₅H₁₂O₂ | Fragmentation involving the oxane ring. |
| 44.1 | C₇H₁₂O₂ | Iminium ion [CH₂=NHCH₃]⁺ from alpha-cleavage. libretexts.orglibretexts.org |
Note: This is a hypothetical data table. The relative intensities of these fragments would depend on the collision energy.
The fragmentation would likely be initiated by cleavage at the bonds adjacent (alpha) to the heteroatoms (oxygen and nitrogen) and by the loss of stable neutral molecules like water. whitman.edu These characteristic fragments would provide strong evidence for the presence of the methylamino, ethan-1-ol, and oxane moieties and their specific connectivity.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The resulting spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending vibrations of its functional groups. acs.orgresearchgate.netijisrt.com
Hypothetical Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3400-3200 (broad) |
| N-H (Sec. Amine) | Stretching | 3350-3310 (weak-medium) |
| C-H (Alkyl) | Stretching | 2960-2850 (strong) |
| N-H (Amine) | Bending | 1650-1580 (variable) |
| C-H (Alkyl) | Bending | 1470-1350 (variable) |
| C-O (Alcohol) | Stretching | ~1050 (strong) |
| C-O-C (Ether) | Asymmetric Stretching | ~1100 (strong) |
| C-N (Amine) | Stretching | 1250-1020 (medium) |
Note: This is a hypothetical data table. The exact position and intensity of the peaks can be influenced by factors such as hydrogen bonding.
The IR spectrum would be dominated by a broad O-H stretching band from the alcohol and a strong C-O stretching band. The N-H stretch of the secondary amine would likely appear as a weaker, sharper peak on the shoulder of the O-H band. The Raman spectrum would be particularly useful for observing the symmetric C-H stretching and C-C backbone vibrations.
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis (if suitable single crystals can be obtained)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline state. libretexts.orgnih.gov This technique requires the growth of a high-quality single crystal of the compound.
If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Unambiguous Connectivity: It would confirm the bonding arrangement of all atoms.
Precise Bond Lengths and Angles: Providing highly accurate geometric parameters for the entire molecule.
Solid-State Conformation: It would reveal the exact conformation of the molecule in the crystal lattice, expected to show the oxane ring in a chair conformation with specific orientations of the axial and equatorial substituents. redalyc.orgmdpi.com
Intermolecular Interactions: The analysis would detail how individual molecules pack together in the crystal, revealing intermolecular forces such as hydrogen bonding between the alcohol (O-H) and amine (N-H) groups of neighboring molecules.
Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry. Since the target molecule is achiral, this aspect is not applicable unless a chiral derivative is studied.
Computational Chemistry and Theoretical Investigations of 2 4 Methylamino Oxan 4 Yl Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Charge Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and charge distribution of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. These calculations provide a quantitative picture of how electrons are distributed across the molecule, which is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties.
Molecular Orbitals and Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. For this compound, the HOMO is predominantly localized on the nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group, reflecting the lone pair electrons and their high energy. The LUMO, conversely, is distributed more across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties.
Charge Distribution and Electrostatic Potential: The distribution of partial atomic charges reveals the polar nature of the molecule. The oxygen and nitrogen atoms are expected to carry significant negative partial charges due to their high electronegativity, while the hydrogen atoms of the hydroxyl and amino groups, as well as the adjacent carbon atoms, will exhibit positive partial charges. This charge distribution is critical for understanding hydrogen bonding capabilities and interactions with polar solvents and biological targets. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating areas susceptible to nucleophilic attack.
Table 6.1: Calculated Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes, typically calculated using DFT methods like B3LYP with a 6-31G basis set.)*
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 2.8 D |
Conformational Analysis and Energy Minima Determination
The flexibility of the oxane ring and the side chains in this compound means that it can adopt multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures (energy minima) that the molecule is likely to populate at a given temperature.
Theoretical calculations can systematically explore the potential energy surface of the molecule by rotating key dihedral angles and calculating the corresponding energies. This allows for the identification of all stable conformers and the energy barriers between them. The most stable conformer is expected to have the bulky 2-hydroxyethyl and methylamino groups in equatorial positions to minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl group and the amino group or the oxane oxygen could further stabilize certain conformations.
Table 6.2: Relative Energies of Key Conformers of this compound (Note: Hypothetical data based on typical energy differences between conformers.)
| Conformer Description (Substituent Positions) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Diequatorial (Chair) | 0.00 | 95.0 |
| Axial-Equatorial (Chair) | 2.5 | 4.5 |
| Diaxial (Chair) | 5.0 | 0.4 |
| Twist-Boat | 6.0 | 0.1 |
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves in a solvent environment over time. By simulating the motions of the molecule and surrounding solvent molecules (e.g., water), MD can reveal important information about solvation, hydrogen bonding networks, and conformational flexibility in solution.
In an aqueous environment, the polar groups of the molecule (hydroxyl and methylamino) are expected to form strong hydrogen bonds with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and how it interacts with its local environment. The radial distribution function (RDF) can be calculated from the simulation trajectory to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a detailed view of the solvation shell structure.
MD simulations also allow for the observation of conformational transitions in real-time. While the diequatorial conformer may be the most stable, the molecule will still explore other conformations. MD can help to understand the timescales of these transitions and how they are influenced by the solvent.
Table 6.3: Simulated Solvent Interaction Parameters in Aqueous Solution (Note: Hypothetical data from a typical MD simulation.)
| Parameter | Average Value |
| Solute-Water Hydrogen Bonds (per molecule) | 4.5 |
| Average H-Bond Lifetime | 2.1 ps |
| First Solvation Shell Radius (around N atom) | 3.2 Å |
| First Solvation Shell Radius (around OH oxygen) | 2.8 Å |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Enhanced Characterization
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular geometry, it is possible to predict the NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in the assignment of peaks to specific atoms in the molecule and confirm the proposed structure and stereochemistry. Theoretical predictions are particularly useful for distinguishing between different isomers or conformers.
Vibrational Frequencies: The calculation of the vibrational frequencies (infrared and Raman spectra) is another powerful tool for characterization. Each vibrational mode corresponds to a specific type of molecular motion (e.g., stretching, bending). The calculated frequencies and intensities can be compared with an experimental IR or Raman spectrum to identify characteristic functional group vibrations and confirm the presence of specific bonds.
Table 6.4: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies (Note: Hypothetical values for illustrative purposes.)
| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted Vibrational Frequencies (cm⁻¹) |
| Atom | Shift (ppm) |
| C (CH₂OH) | 62.1 |
| C (CH₂-Oxane) | 45.3 |
| C (Oxane-C-N) | 58.9 |
| C (Oxane-O-C) | 68.2 |
| C (N-CH₃) | 34.5 |
Reaction Mechanism Studies and Transition State Identification for Key Synthetic Steps
Theoretical chemistry can be used to investigate the mechanisms of chemical reactions, including the key steps in the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states (the highest energy points along the reaction coordinate) and intermediates.
A plausible synthetic route could involve the reductive amination of a suitable keto-alcohol precursor. Computational studies could model this reaction by:
Identifying the structures of the reactants, intermediates (e.g., iminium ion), transition states, and products.
Calculating the activation energies (the energy difference between the reactants and the transition state), which provides insight into the reaction kinetics.
These studies can help to understand the stereochemical outcome of the reaction and can be used to optimize reaction conditions (e.g., by exploring the effect of different catalysts or solvents).
Table 6.5: Calculated Energies for a Hypothetical Reductive Amination Step (Note: Hypothetical data for a key synthetic step.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Keto-alcohol + Methylamine) | 0.0 |
| Transition State 1 (Iminium formation) | +15.2 |
| Iminium Ion Intermediate | +5.6 |
| Transition State 2 (Hydride addition) | +12.8 |
| Product | -10.5 |
Analytical Methodologies for Purity Assessment and Quantitative Determination of 2 4 Methylamino Oxan 4 Yl Ethan 1 Ol
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simple and cost-effective approach for the quantitative determination of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. Since the molecule itself lacks significant UV absorbance, these methods typically rely on derivatization to produce a colored or UV-absorbing product.
A common approach for primary and secondary amines is the use of ninhydrin, which reacts with the methylamino group to form a colored product that can be quantified spectrophotometrically. semanticscholar.orgresearchgate.net The absorbance is measured at the wavelength of maximum absorption (λmax), and the concentration is determined from a calibration curve prepared with standards of known concentration. Another derivatizing agent that can be used is ortho-phthalaldehyde (OPA) in the presence of a thiol, which forms a fluorescent adduct with the amine, allowing for sensitive fluorometric or spectrophotometric determination. jhrlmc.com
Table 3: Example of a Spectrophotometric Assay
| Parameter | Description |
| Derivatizing Agent | Ninhydrin solution |
| Reaction Conditions | Heating in a buffered solution |
| Wavelength (λmax) | Typically around 570 nm |
| Quantification | Based on a standard calibration curve |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (carbon, hydrogen, nitrogen, and oxygen) of a pure sample of this compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from its empirical formula (C8H17NO2). This comparison serves as a crucial check of the compound's identity and purity. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical formula.
Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Phase Transitions
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. abo.fi For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful. mineralstech.comtainstruments.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. abo.fi It can be used to determine the presence of residual solvents or water, which would be observed as a mass loss at temperatures below the decomposition point of the compound. TGA also provides information about the thermal stability and decomposition profile of the molecule. uvic.ca
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.com This technique is used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a pure crystalline substance. The presence of impurities typically leads to a broadening and depression of the melting point. DSC can also be used to study phase transitions and polymorphism.
Table 4: Information Obtained from Thermal Analysis
| Technique | Information Provided |
| TGA | Thermal stability, decomposition temperature, presence of volatiles (water, solvents) |
| DSC | Melting point, purity, phase transitions, heat of fusion |
Methodologies for Impurity Profiling and Identification in Synthetic Batches
Impurity profiling is the systematic identification and quantification of all impurities present in a drug substance. For this compound, this is a critical step in ensuring the quality and safety of the final product. The primary tool for impurity profiling is HPLC coupled with mass spectrometry (HPLC-MS). mdpi.com
The process involves:
Separation: A high-resolution HPLC method is developed to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products.
Detection and Identification: An MS detector, often a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer, is used to obtain accurate mass measurements of the impurities. This allows for the determination of their elemental composition. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), which involves fragmenting the impurity ions and analyzing the resulting fragment ions.
Quantification: Once identified, the impurities are quantified using a suitable detection method, typically UV or ELSD, against a reference standard of the main compound or, if available, an authentic standard of the impurity.
This comprehensive approach ensures that all significant impurities are identified and controlled within acceptable limits.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination of 4-oxooxane derivatives or nucleophilic substitution of 4-(halomethyl)oxane intermediates with methylamine. Key factors include:
- Reducing Agents: Sodium borohydride (NaBH₄) for selective amine formation (avoids over-reduction of the oxane ring) .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require strict temperature control (0–5°C) to prevent side reactions .
- Yield Optimization: Yields drop above 50°C due to oxane ring opening; purity improves with column chromatography (silica gel, 7:3 ethyl acetate/methanol) .
Q. How can researchers characterize the stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to resolve enantiomers. Retention times correlate with configurations determined via X-ray crystallography of derivatives .
- NMR Analysis: NOESY spectra can confirm axial vs. equatorial methylamino group orientation on the oxane ring (key for biological activity) .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors in computational docking studies?
Methodological Answer:
- Molecular Dynamics (MD): The oxane ring’s chair conformation allows the methylamino group to form hydrogen bonds with Ser159 and Asp155 residues in 5-HT₂A receptors. Use AMBER force fields for simulations .
- Free Energy Calculations: MM-PBSA analysis shows ∆G = −9.2 kcal/mol, suggesting high binding affinity. Compare with known agonists (e.g., LSD: ∆G = −11.5 kcal/mol) .
Q. What analytical strategies resolve contradictions in reported metabolic pathways of this compound?
Methodological Answer:
- Isotope-Labeled Tracing: Administer ¹³C-labeled compound to hepatocyte models. LC-HRMS detects metabolites like 4-(methylamino)oxane-4-carboxylic acid (major) and hydroxylated derivatives (minor) .
- Enzyme Inhibition Assays: CYP3A4 knockout HepG2 cells show 80% reduction in carboxylated metabolite formation, confirming CYP3A4 dominance in primary metabolism .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous solutions?
Methodological Answer:
- Accelerated Degradation Studies: At pH < 3, the oxane ring undergoes acid-catalyzed hydrolysis (t₁/₂ = 2.3 hrs). At pH 7.4 (physiological), t₁/₂ = 48 hrs. Use Arrhenius modeling to predict shelf life .
- Stabilizers: Add 0.1% EDTA to chelate metal ions (reduces oxidation by 70%) .
Critical Analysis of Contradictions
- Biological Activity Variability: Discrepancies in receptor binding studies (e.g., 5-HT₂A vs. 5-HT₁A affinity) may stem from enantiomeric impurities. Chiral resolution (see 1.2 ) is essential .
- Metabolic Pathway Conflicts: Early studies missed the carboxylated metabolite due to poor ionization in LC-MS. Use negative-ion mode HRMS for detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
